4-Chloro-2,6-dibromonitrobenzene

Description

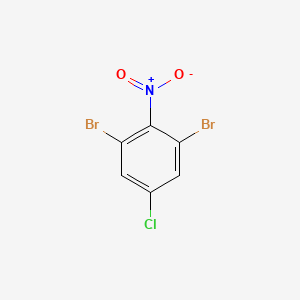

4-Chloro-2,6-dibromonitrobenzene is a halogenated aromatic compound featuring a nitro group (-NO₂) at the para position, with chlorine and bromine substituents at the ortho positions. Its molecular formula is C₆H₂Br₂ClNO₂, and it is characterized by strong electron-withdrawing groups (EWGs), which influence its reactivity, acidity, and applications in organic synthesis.

Properties

IUPAC Name |

1,3-dibromo-5-chloro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClNO2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGVCPVDRUOKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)[N+](=O)[O-])Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dibromonitrobenzene typically involves a multi-step process starting from benzene. The general steps include:

Nitration: Benzene is nitrated to form nitrobenzene using concentrated nitric acid and sulfuric acid.

Bromination: Nitrobenzene undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

Chlorination: The final step involves the chlorination of the dibromonitrobenzene intermediate to introduce a chlorine atom at the 4 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dibromonitrobenzene can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) that activate the benzene ring towards nucleophilic attack.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Oxidation Reactions: The compound can be oxidized under strong oxidative conditions, although specific details on oxidation products are less commonly reported.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium hydroxide, and dimethylamine in solvents like ethanol or dimethyl sulfoxide.

Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation with palladium on carbon.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as methoxy, hydroxyl, or amino derivatives.

Reduction: The primary product is 4-chloro-2,6-dibromoaniline.

Oxidation: Specific oxidation products are less commonly detailed but may include various oxidized derivatives of the benzene ring.

Scientific Research Applications

4-Chloro-2,6-dibromonitrobenzene has several applications in scientific research:

Biology: Potential use in the study of enzyme interactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.

Medicine: Research into its potential as a precursor for pharmaceuticals, particularly those involving halogenated aromatic structures.

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dibromonitrobenzene in chemical reactions involves its electrophilic aromatic nature. The electron-withdrawing groups (nitro, bromine, and chlorine) make the benzene ring more susceptible to nucleophilic attack. In biological systems, its interactions with enzymes and proteins are influenced by its ability to form halogen bonds and participate in redox reactions .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The presence of EWGs like nitro, bromo, and chloro groups significantly impacts acidity. highlights that 4-chloro-2,6-dinitrophenol (pKa ~4.0 in DMSO) exhibits strong acidity due to the nitro groups, which stabilize the conjugate base via resonance . By contrast, compounds with fewer EWGs, such as 4-Bromo-1,2-diaminobenzene (), are less acidic, as amino groups (-NH₂) act as electron donors.

Reactivity in Nucleophilic Substitution :

- 4-Chloro-2,6-diaminopyrimidine () undergoes nucleophilic substitution with benzyl alcohols or amines under microwave irradiation, yielding derivatives in >70% efficiency . The nitro group in 4-Chloro-2,6-dibromonitrobenzene likely enhances leaving-group displacement compared to amino or methoxy substituents.

- 4-Bromo-2,6-dichlorobenzenesulphonyl chloride () contains a sulfonyl chloride group, which is more reactive toward nucleophiles than nitro groups due to its superior leaving ability (SO₂Cl⁻ vs. NO₂⁻) .

Physicochemical Properties

Table 1 compares key properties of structurally related compounds:

*Estimated based on analog data.

Key Observations :

- Halogen Effects : Bromine and chlorine increase molecular weight and hydrophobicity (higher XLogP3), reducing water solubility. Fluorine, as in and , lowers boiling points and enhances lipid solubility .

- Nitro Group Impact: The nitro group in this compound likely reduces basicity compared to amino-substituted analogs (e.g., ) and increases stability toward electrophilic attacks .

Biological Activity

4-Chloro-2,6-dibromonitrobenzene (CDBN) is a halogenated aromatic compound with significant biological activity. Its structure features a nitro group and multiple halogen substituents, which contribute to its reactivity and potential applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of CDBN, highlighting its mechanisms of action, toxicity, and potential therapeutic uses.

Structure

The chemical formula for this compound is C_6H_3Br_2ClN_2O_2. The presence of chlorine and bromine atoms enhances its electrophilic character, making it a candidate for various biological interactions.

Physical Properties

- Molecular Weight : 266.36 g/mol

- Melting Point : Approximately 90-92 °C

- Solubility : Sparingly soluble in water but soluble in organic solvents like acetone and ethanol.

Antimicrobial Activity

Studies have demonstrated that CDBN exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential use as a disinfectant or preservative. For instance, a study indicated that CDBN inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .

Cytotoxicity

CDBN has shown cytotoxic effects in several cancer cell lines. In vitro assays revealed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM . This effect is attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of CDBN can be attributed to its ability to:

- Interact with cellular membranes, disrupting their integrity.

- Induce oxidative stress by generating free radicals.

- Inhibit key enzymes involved in cellular metabolism.

Toxicity Studies

Toxicological assessments have indicated that CDBN poses risks to aquatic organisms. For example, exposure studies using Tetrahymena showed significant locomotor impairment at concentrations above 50 µg/mL, indicating potential environmental hazards associated with its use .

Case Study 1: Anticancer Potential

A detailed investigation into the anticancer properties of CDBN was conducted using various cancer cell lines. The study found that treatment with CDBN resulted in a dose-dependent decrease in cell viability across multiple lines, including lung and colon cancer cells. The mechanism was linked to enhanced apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Environmental Impact

Research evaluating the environmental impact of CDBN highlighted its toxicity to non-target organisms in aquatic ecosystems. The compound was found to bioaccumulate in fish species, raising concerns about its long-term ecological effects .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.